molecular formula C15H13ClO3 B5795373 4-chlorophenyl (4-methylphenoxy)acetate CAS No. 62095-43-6

4-chlorophenyl (4-methylphenoxy)acetate

Cat. No.: B5795373
CAS No.: 62095-43-6
M. Wt: 276.71 g/mol
InChI Key: KARQJTWJAWARLW-UHFFFAOYSA-N
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Description

4-chlorophenyl (4-methylphenoxy)acetate, also known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPMA is a derivative of 4-chlorophenylacetic acid and 4-methylphenol, and its synthesis method involves the reaction of these two compounds.

Mechanism of Action

The mechanism of action of 4-chlorophenyl (4-methylphenoxy)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target organism. In medicinal chemistry, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target organism and the dose administered. In animal studies, this compound has been shown to reduce inflammation and pain, and to inhibit the growth of tumors. This compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

4-chlorophenyl (4-methylphenoxy)acetate has several advantages for lab experiments, including its high purity and stability, and its ability to be easily synthesized. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 4-chlorophenyl (4-methylphenoxy)acetate, including the development of new this compound-based drugs for the treatment of various diseases, the synthesis of new this compound-based materials with improved properties, and the evaluation of this compound as a potential herbicide and soil conditioner. Further studies are also needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 4-chlorophenyl (4-methylphenoxy)acetate involves the reaction of 4-chlorophenylacetic acid and 4-methylphenol in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields this compound as the final product. The synthesis method has been optimized to obtain high yields of this compound, and the purity of the compound has been confirmed through various analytical techniques.

Scientific Research Applications

4-chlorophenyl (4-methylphenoxy)acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been evaluated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. This compound has also been studied for its antibacterial and antifungal properties, which make it a promising candidate for the development of new antibiotics.
In material science, this compound has been used as a building block for the synthesis of various polymers and materials. This compound-based polymers have shown excellent mechanical and thermal properties, making them suitable for various applications, including coatings, adhesives, and composites.
In environmental science, this compound has been evaluated as a potential herbicide due to its ability to inhibit the growth of certain plant species. This compound has also been studied for its potential use as a soil conditioner, as it can improve soil structure and water retention.

Properties

IUPAC Name

(4-chlorophenyl) 2-(4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-11-2-6-13(7-3-11)18-10-15(17)19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARQJTWJAWARLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355550
Record name Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62095-43-6
Record name Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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